
Ingramycin
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Overview
Description
Ingramycin is a macrolide antibiotic known for its complex structure and significant biological activity. It belongs to the class of 14-membered macrolide antibiotics and contains four chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ingramycin involves multiple steps, including the construction of chiral tertiary alcohols and the use of desymmetrization strategies. One notable method involves the use of allyl bromide and ethyl acetate as starting materials, followed by a series of reactions such as Wittig reaction, [2,3]-Meisenheimer rearrangement, and selective ester reduction with sodium borohydride . The total synthesis of the right segment of this compound was achieved over fifteen steps with a total yield of 28% and an enantiomeric excess value of 90% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of biocatalysts such as lipases for selective ester hydrolysis, which helps in constructing challenging quaternary carbon stereocenters .
Chemical Reactions Analysis
Ingramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Selective reduction of ester groups using sodium borohydride is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ingramycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored for its therapeutic potential in treating bacterial infections due to its potent antibacterial activity.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of Ingramycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This inhibition disrupts bacterial cell growth and replication, leading to cell death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .
Comparison with Similar Compounds
Ingramycin is compared with other macrolide antibiotics such as erythromycin, pikromycin, and oleandomycin. While all these compounds share a similar macrolide structure, this compound is unique due to its specific chiral centers and the complexity of its synthesis . The desymmetrization strategy used in its synthesis sets it apart from other macrolides, making it a valuable compound for research and development .
Similar compounds include:
- Erythromycin
- Pikromycin
- Oleandomycin
- Carbomycin B
- Leucomycin A3
- Tylosin
- Mycinamicins
- Rosaramicin
- A26771B
This compound’s unique structural features and synthesis challenges make it a compound of significant interest in the field of antibiotic research.
Q & A
Q. What methodological approaches are recommended for assessing Ingramycin’s antibacterial efficacy in vitro?
Basic Research Question
To evaluate this compound’s antibacterial activity, utilize standardized assays such as broth microdilution following Clinical and Laboratory Standards Institute (CLSI) guidelines. Include positive controls (e.g., known antibiotics) and report minimum inhibitory concentrations (MICs) with appropriate statistical precision (e.g., triplicate measurements, mean ± SD) . For gram-negative pathogens, incorporate outer membrane permeabilizers to account for intrinsic resistance mechanisms.
Q. How can researchers design experiments to investigate this compound’s efficacy against biofilm-forming pathogens?
Advanced Research Question
Employ the Calgary Biofilm Device or confocal microscopy to quantify biofilm biomass reduction. Combine this compound with synergistic agents (e.g., efflux pump inhibitors) and use flow-cell systems to simulate in vivo biofilm conditions. Include metrics like biofilm eradication concentration (BEC) and analyze data using non-linear regression models to assess dose-response relationships .
Q. What analytical techniques ensure purity and structural validation of this compound in experimental samples?
Basic Research Question
Use high-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) and liquid chromatography-mass spectrometry (LC-MS) for structural confirmation. Report retention times , mass-to-charge ratios (m/z), and compare against reference standards. For complex mixtures, employ nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities .
Q. How should researchers address contradictions in cytotoxicity profiles of this compound across cell lines?
Advanced Research Question
Conduct a systematic review of experimental conditions (e.g., cell viability assays, exposure durations, and metabolic activity indicators like ATP levels). Use meta-analysis to compare IC₅₀ values across studies, controlling for variables such as cell passage number and culture media composition . Validate findings via high-content screening with live-cell imaging to distinguish cytostatic vs. cytotoxic effects .
Q. What protocols optimize this compound’s stability under physiological conditions for pharmacokinetic studies?
Basic Research Question
Perform accelerated stability testing under ICH guidelines (e.g., pH 1.2–7.4, 37°C). Quantify degradation products via HPLC-UV and analyze kinetics using Arrhenius equations . For in vivo applications, assess stability in simulated gastric fluid and plasma protein binding using equilibrium dialysis .
Q. How can researchers evaluate this compound’s resistance potential using experimental evolution models?
Advanced Research Question
Subject bacterial strains to serial passaging with sub-MIC this compound concentrations over 30+ generations. Isolate colonies for whole-genome sequencing (WGS) to identify resistance mutations (e.g., efflux pump upregulation, target modification). Validate findings via competitive fitness assays and transcriptomic profiling to map resistance pathways .
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic interactions with other antibiotics?
Advanced Research Question
Apply the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Use isobolograms to visualize interactions and Bayesian hierarchical models to account for inter-experiment variability. Include fractional inhibitory concentration (FIC) indices for dose-dependent effects .
Q. How should researchers validate this compound’s target engagement in bacterial cells?
Basic Research Question
Employ surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., ribosomes). Use gene knockout strains to confirm target specificity and radiolabeled this compound for uptake studies. Complement with transcriptomic analysis (RNA-seq) to identify downstream pathway modulation .
Q. What ethical considerations are critical for in vivo studies of this compound’s toxicity?
Advanced Research Question
Follow 3Rs principles (Replacement, Reduction, Refinement) for animal models. Design dose-ranging studies with humane endpoints (e.g., weight loss ≥20%). Include histopathological analysis of major organs and toxicokinetic profiling to correlate exposure with adverse effects. Adhere to IACUC protocols for sample size justification .
Q. How can researchers reconcile discrepancies in this compound’s pharmacokinetic data across preclinical models?
Advanced Research Question
Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism and clearance. Validate using microsampling techniques (e.g., dried blood spots) to reduce animal use. Compare area under the curve (AUC) and half-life (t½) across models, adjusting for protein binding and tissue partitioning .
Properties
Molecular Formula |
C18H28O4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(5R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/t13?,15?,16?,18-/m1/s1 |
InChI Key |
BYWWNDLILWPPJP-ILEWXUCFSA-N |
Isomeric SMILES |
CC1CCC=C(C(C=C[C@@](C=CC(=O)OC1C)(C)O)OC)C |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.